molecular formula C19H13F4N3O2 B2896358 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide CAS No. 2034256-70-5

6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2896358
CAS No.: 2034256-70-5
M. Wt: 391.326
InChI Key: XFNDYJXUXXKLSA-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyloxy group at the 6-position of the pyrimidine ring, a carboxamide group at the 4-position, and a substituted phenyl group with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

    Substitution with the Phenyl Group: The phenyl group with fluorine and trifluoromethyl substituents can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the aromatic fluorine.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine and trifluoromethyl groups often enhances the biological activity and metabolic stability of compounds.

Medicine

In medicinal chemistry, 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity by influencing the compound’s electronic properties and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)pyrimidine-4-carboxamide: Lacks the substituted phenyl group, which may result in different biological and chemical properties.

    N-(4-Fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide: Lacks the benzyloxy group, potentially affecting its reactivity and applications.

    6-(Methoxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide: The methoxy group may alter the compound’s electronic properties compared to the benzyloxy group.

Uniqueness

The unique combination of a benzyloxy group, a substituted phenyl group, and a carboxamide group in 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, offering advantages such as enhanced stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2/c20-15-7-6-13(8-14(15)19(21,22)23)26-18(27)16-9-17(25-11-24-16)28-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNDYJXUXXKLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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